molecular formula C18H20N2O2 B15063053 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one

3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B15063053
M. Wt: 296.4 g/mol
InChI Key: KFQGHAWTIHNPBN-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a dimethylphenyl group, and a methoxyphenyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.

    Introduction of Substituents: The dimethylphenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. The amino group can be introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions to achieve substitution.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one: Similar structure but lacks the methoxy group.

    3-Amino-1-(4-methoxyphenyl)-4-phenylazetidin-2-one: Similar structure but lacks the dimethyl groups.

    3-Amino-1-phenyl-4-(4-methoxyphenyl)azetidin-2-one: Similar structure but lacks the dimethyl groups on the phenyl ring.

Uniqueness

The presence of both the dimethylphenyl and methoxyphenyl groups in 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one imparts unique steric and electronic properties

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C18H20N2O2/c1-11-4-7-14(10-12(11)2)20-17(16(19)18(20)21)13-5-8-15(22-3)9-6-13/h4-10,16-17H,19H2,1-3H3

InChI Key

KFQGHAWTIHNPBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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